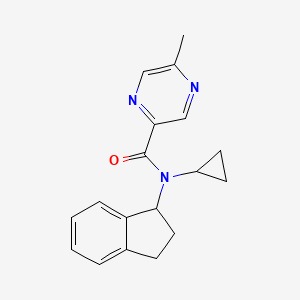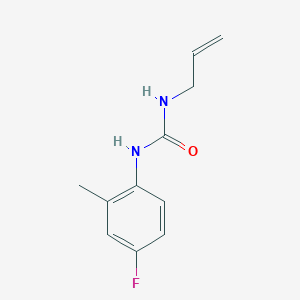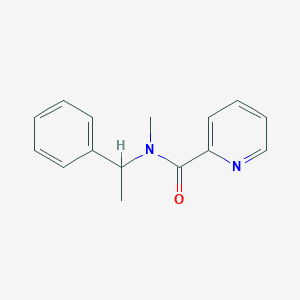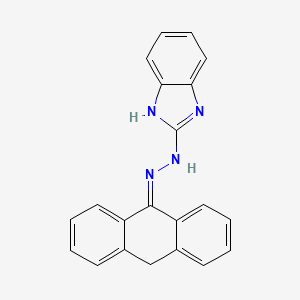
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various fields. This compound belongs to the class of pyrazinecarboxamides and has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide involves the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce motor deficits, and improve locomotor activity in animal models. It has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has several advantages for lab experiments. It is a highly selective compound that can be used to study the specific effects of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor partial agonism. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide. These include the study of its potential use in the treatment of other neurological disorders such as Huntington's disease and depression. Further research is also needed to understand its mechanism of action and to optimize its synthesis method for higher yield and purity. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide involves the reaction of 2,3-dihydro-1H-inden-1-amine with cyclopropyl isocyanate followed by the reaction of the resulting intermediate with 5-methylpyrazine-2-carboxylic acid. This method has been optimized for high yield and purity and has been used in various studies.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to have potential as a therapeutic agent for various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-10-20-16(11-19-12)18(22)21(14-7-8-14)17-9-6-13-4-2-3-5-15(13)17/h2-5,10-11,14,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFZYYCQWGKGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C2CC2)C3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)



![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)